molecular formula C7H10ClNO2 B14643258 2-Furancarboximidic acid, ethyl ester, hydrochloride CAS No. 54610-51-4

2-Furancarboximidic acid, ethyl ester, hydrochloride

Cat. No.: B14643258
CAS No.: 54610-51-4
M. Wt: 175.61 g/mol
InChI Key: QGPKNFLXLAUPFF-UHFFFAOYSA-N
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Description

2-Furancarboximidic acid, ethyl ester, hydrochloride is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboximidic acid, ethyl ester, hydrochloride typically involves the esterification of 2-furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is as follows:

2-Furancarboxylic acid+EthanolAcid Catalyst2-Furancarboximidic acid, ethyl ester\text{2-Furancarboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{2-Furancarboximidic acid, ethyl ester} 2-Furancarboxylic acid+EthanolAcid Catalyst​2-Furancarboximidic acid, ethyl ester

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboximidic acid, ethyl ester, hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 2-Furancarboxylic acid and ethanol.

    Reduction: 2-Furancarboximidic alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Furancarboximidic acid, ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Furancarboximidic acid, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The furan ring may also play a role in its biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxylic acid, ethyl ester
  • 2-Furancarboxylic acid, propyl ester
  • 2-Furancarboxylic acid, methyl ester

Uniqueness

2-Furancarboximidic acid, ethyl ester, hydrochloride is unique due to the presence of the hydrochloride group, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

CAS No.

54610-51-4

Molecular Formula

C7H10ClNO2

Molecular Weight

175.61 g/mol

IUPAC Name

ethyl furan-2-carboximidate;hydrochloride

InChI

InChI=1S/C7H9NO2.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H

InChI Key

QGPKNFLXLAUPFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=CO1.Cl

Origin of Product

United States

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